molecular formula C14H16N2O B2884168 N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide CAS No. 775289-84-4

N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide

Cat. No.: B2884168
CAS No.: 775289-84-4
M. Wt: 228.295
InChI Key: QZWZROFZMJRVGQ-UHFFFAOYSA-N
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Description

N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications . This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide typically involves the acylation of an indole derivative. One common method is the reaction of 5-methylindole with an appropriate acylating agent under acidic or basic conditions . The reaction conditions often include the use of catalysts such as sulfuric acid or aluminum chloride to facilitate the acylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-ethylamines .

Scientific Research Applications

N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s effects are mediated through its interaction with cellular signaling pathways, including those involved in cell proliferation and survival .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-3-14(17)15-7-6-11-9-16-13-5-4-10(2)8-12(11)13/h3-5,8-9,16H,1,6-7H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWZROFZMJRVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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